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molecular formula C8H7NO B195798 Oxindole CAS No. 59-48-3

Oxindole

Cat. No. B195798
M. Wt: 133.15 g/mol
InChI Key: JYGFTBXVXVMTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706890B2

Procedure details

in a polar solvent with hydrazine hydrate in the presence of a tertiary amine catalyst, characterized in that the isatin is converted to the corresponding isatin hydrazone at a temperature of from 15 to 185° C. which is directly reacted further by adding a diazabicyclooctane and/or diazabicycloundecane and/or ethyldiisopropylamine catalyst a temperatures of from 100 to 185° C. while distilling off the water of reaction formed to give the corresponding 2-oxindole of the formula which is then isolated by distilling off the solvent and crystallizing out of the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diazabicyclooctane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
diazabicycloundecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.NN.[NH:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=O)[C:5]1=[O:6].N1C2C(=CC=CC=2)C(=O)C1=NN.N1(C2CCCCCCC2)CCCCCCN1.N1(C2CCCCCCCCCC2)CCCCCCCCCN1>C(N(C(C)C)C(C)C)C>[NH:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:7][C:5]1=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C(=O)C2=CC=CC=C12)=NN
Step Four
Name
diazabicyclooctane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(NCCCCCC1)C1CCCCCCC1
Name
diazabicycloundecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(NCCCCCCCCC1)C1CCCCCCCCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(C(C)C)C(C)C
Step Five
Name
tertiary amine
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is directly reacted further
DISTILLATION
Type
DISTILLATION
Details
while distilling off
CUSTOM
Type
CUSTOM
Details
the water of reaction
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
N1C(CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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